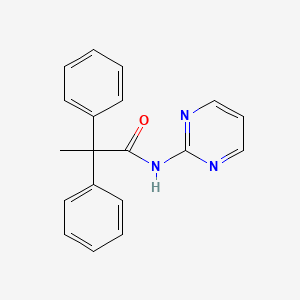
2,2-diphenyl-N-2-pyrimidinylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-diphenyl-N-2-pyrimidinylpropanamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as DPP and is synthesized through a series of chemical reactions.
Scientific Research Applications
2,2-diphenyl-N-2-pyrimidinylpropanamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit potent antitumor activity and has been studied for its potential use in cancer treatment. Additionally, 2,2-diphenyl-N-2-pyrimidinylpropanamide has been shown to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of 2,2-diphenyl-N-2-pyrimidinylpropanamide is not well understood. However, it is believed that this compound exerts its antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 2,2-diphenyl-N-2-pyrimidinylpropanamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2,2-diphenyl-N-2-pyrimidinylpropanamide has been shown to exhibit potent antitumor and anti-inflammatory activity. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, 2,2-diphenyl-N-2-pyrimidinylpropanamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,2-diphenyl-N-2-pyrimidinylpropanamide in lab experiments is its potent antitumor and anti-inflammatory activity. This compound has been extensively studied for its potential use in cancer treatment and the treatment of inflammatory diseases. However, one of the limitations of using 2,2-diphenyl-N-2-pyrimidinylpropanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 2,2-diphenyl-N-2-pyrimidinylpropanamide. One potential direction is the development of novel analogs of this compound with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanism of action of 2,2-diphenyl-N-2-pyrimidinylpropanamide and to identify potential molecular targets for this compound. Finally, future studies are needed to evaluate the safety and efficacy of 2,2-diphenyl-N-2-pyrimidinylpropanamide in preclinical and clinical trials.
Synthesis Methods
The synthesis of 2,2-diphenyl-N-2-pyrimidinylpropanamide involves a series of chemical reactions. The first step involves the reaction of pyrimidine-2-carboxylic acid with thionyl chloride to form pyrimidine-2-chloride. The pyrimidine-2-chloride is then reacted with 2-aminopropan-1-ol to form 2-(2-hydroxypropyl)pyrimidine. The final step involves the reaction of 2-(2-hydroxypropyl)pyrimidine with benzophenone in the presence of sodium hydride to form 2,2-diphenyl-N-2-pyrimidinylpropanamide.
properties
IUPAC Name |
2,2-diphenyl-N-pyrimidin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-19(15-9-4-2-5-10-15,16-11-6-3-7-12-16)17(23)22-18-20-13-8-14-21-18/h2-14H,1H3,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSBLPUPWXUIAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



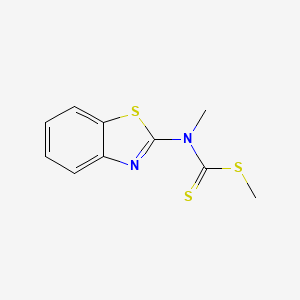
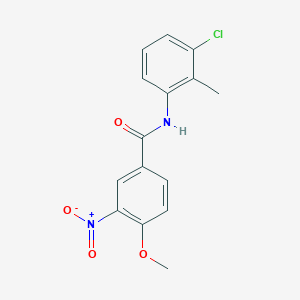
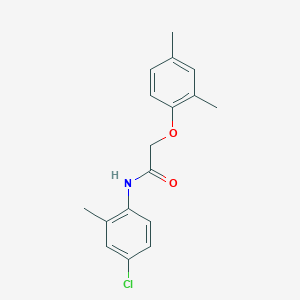
![ethyl 4-({[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)-1-piperazinecarboxylate](/img/structure/B5818913.png)
![4-chloro-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine](/img/structure/B5818919.png)
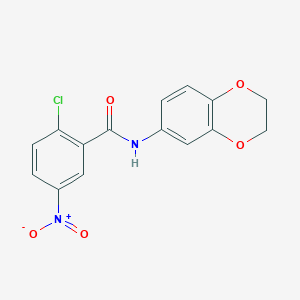
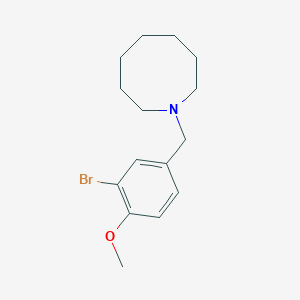
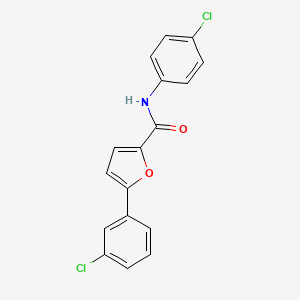
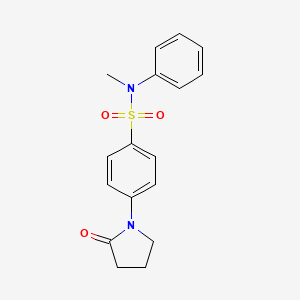

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5818958.png)
